p-Nitroacetophenone

Description

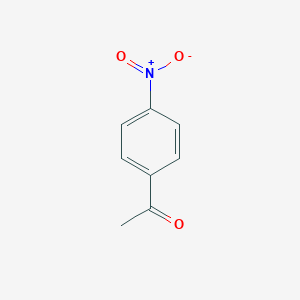

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGPGKTNQNXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025724 | |

| Record name | 4-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS] | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0024 [mmHg] | |

| Record name | 4-Nitroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-19-6 | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FM2J8HQ27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

176 to 180 °F (NTP, 1992) | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for 4 Nitroacetophenone and Its Derivatives

Catalytic Oxidation Approaches

Catalytic oxidation offers efficient routes to 4'-nitroacetophenone, often utilizing readily available starting materials and oxidants.

Aerobic Oxidation of Alkyl Arenes (e.g., p-Nitroethylbenzene)

The catalytic aerobic oxidation of p-nitroethylbenzene is a direct and scalable method for synthesizing 4'-nitroacetophenone, employing air or molecular oxygen as the oxidizing agent wikipedia.orgfishersci.cafishersci.cafishersci.it. This approach transforms the ethyl group of p-nitroethylbenzene into an acetyl group fishersci.ca.

Homogeneous catalysis plays a significant role in the aerobic oxidation of p-nitroethylbenzene. Cobalt stearate (B1226849) is a commonly used homogeneous catalyst for this transformation wikipedia.orgfishersci.cafishersci.ca. The reaction typically proceeds at elevated temperatures, such as 140–150°C, and moderate air pressure, around 0.2 MPa wikipedia.orgfishersci.cafishersci.ca.

Metalloporphyrins, particularly those containing iron(III) and manganese(II), have also demonstrated high activity in the selective aerobic oxidation of 4-ethylnitrobenzene (B91404) (p-nitroethylbenzene) fishersci.itthegoodscentscompany.comnih.gov. Studies have shown that the activity and selectivity of these metalloporphyrins are influenced by the central metal ion and the nature and position of substituents on the porphyrin ring fishersci.it. For instance, Fe(III)- and Mn(II)-porphyrins generally exhibit high activities fishersci.it. The substituent position can significantly affect activity, as observed with T(o-Cl)PPM > T(m-Cl)PPM > T(p-Cl)PPM and T(o-OMe)PPM < T(m-OMe)PPM < T(p-OMe)PPM fishersci.it. High selectivities, exceeding 90.0%, and considerable turnover numbers (TON) have been achieved with certain metalloporphyrin catalysts fishersci.it. For example, T(p-Cl)PPMn demonstrated a selectivity of up to 93.6% with a 51.9% conversion, showing minimal formation of acidic or alcoholic byproducts fishersci.it.

Research findings on the catalytic performance of different metalloporphyrins and compounding catalytic systems in the aerobic oxidation of 4-nitroethylbenzene to 4'-nitroacetophenone in a solvent-free system at atmospheric pressure indicate diverse catalytic performances nih.gov. The cooperation of metalloporphyrins and transition metallic salts can enhance catalytic effects compared to using metalloporphyrins as single catalysts nih.gov. A compounding catalytic system of T(p-OCH3)PPMnCl-cobalt stearate, for example, showed an increase in conversion from 11.3% to 61.5% and selectivity for 4'-nitroacetophenone from 52.5% to 88.9% compared to a reaction without catalysts nih.gov.

| Catalyst | Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Cobalt Stearate | 140–150°C, 0.2 MPa Air | Not specified | Not specified | Not specified | wikipedia.orgfishersci.cafishersci.ca |

| Cobalt(II) meso-tetrakis(4-methoxyphenyl) porphyrin | 140°C, 12 h, O₂ | 55.3 | 87.8 | Not specified | thegoodscentscompany.com |

| Zinc(II) meso-tetrakis(4-methoxyphenyl) porphyrin | 140°C, 12 h, O₂ | Not specified | Formation of peroxide | Not specified | thegoodscentscompany.com |

| T(p-Cl)PPMn | Solvent-free, O₂ | 51.9 | 93.6 | Not specified | fishersci.it |

| T(p-OCH3)PPMnCl-Cobalt Stearate | Solvent-free, Atmospheric Pressure, O₂ | 61.5 | 88.9 | 54.7 | nih.gov |

| No Catalyst | Solvent-free, Atmospheric Pressure, O₂ | 11.3 | 52.5 | 5.9 | nih.gov |

The aerobic oxidation of alkyl arenes to aromatic ketones often proceeds via radical pathways fishersci.cafishersci.senih.gov. The mechanism typically involves the abstraction of a hydrogen atom from the benzylic position of the alkyl arene, generating a carbon-centered radical fishersci.cafishersci.senih.govwikipedia.org. This radical then reacts with molecular oxygen to form a peroxy radical intermediate fishersci.senih.gov. The peroxy radical can abstract another hydrogen atom from the substrate, propagating the radical chain and forming a hydroperoxide wikipedia.org. The hydroperoxide intermediate is often unstable and can decompose, often catalyzed by metal ions, to yield the corresponding ketone (e.g., 4'-nitroacetophenone) and other products like alcohols nih.gov. Control experiments, such as the use of radical scavengers like TEMPO, can provide evidence for the involvement of radical intermediates in these oxidation reactions fishersci.cafishersci.se.

The development of environmentally benign processes for the synthesis of 4'-nitroacetophenone through aerobic oxidation is an active area of research. Utilizing air or molecular oxygen as the oxidant is inherently more environmentally friendly compared to stoichiometric chemical oxidants, as it produces water as the main byproduct fishersci.semdpi.com. Solvent-free reaction systems, such as those explored with metalloporphyrin catalysts at atmospheric pressure, contribute to greener synthesis by eliminating or reducing the need for organic solvents fishersci.itnih.gov. Photocatalytic methods using visible light and air have also been investigated for the aerobic oxidation of alkylarenes, offering milder conditions fishersci.sewikipedia.orgmdpi.comuni.lu.

Oxidative Transformations of Related Precursors

Beyond the direct oxidation of p-nitroethylbenzene, 4'-nitroacetophenone can also be synthesized through oxidative transformations of related precursors. One such method involves the acid-catalyzed hydrolysis of methyl-α-methylene-4-nitrobenzyl ether fishersci.canih.gov. This process, described in patent literature, involves heating the ether in an inert organic solvent with a small amount of aqueous mineral acid nih.gov.

Another oxidative route is the oxidation of 4-nitro-α-phenylethanol by ozone nih.govresearchgate.netthegoodscentscompany.com. Studies have shown that this reaction can selectively oxidize the side chain of 4-nitro-α-phenylethanol to yield 4'-nitroacetophenone in high yields, even up to 98.5% under optimized conditions, such as at 20°C in acetic acid solution with a manganese(II) acetate (B1210297) catalyst nih.govresearchgate.net. Increasing the reaction temperature above the optimum can lead to over-oxidation of the ketone to 4-nitrobenzoic acid nih.gov.

Aromatic Nitration Reactions

Aromatic nitration reactions are fundamental methods for introducing a nitro group onto an aromatic ring. While the nitration of acetophenone (B1666503) could theoretically yield nitroacetophenone isomers, including 4'-nitroacetophenone, the directing effect of the acetyl group significantly influences the regioselectivity of the reaction fishersci.casigmaaldrich.comnih.gov.

In the electrophilic aromatic substitution nitration of acetophenone using a mixed acid nitrating mixture (typically concentrated nitric acid and sulfuric acid), the acetyl group (-COCH3) is a deactivating and meta-directing group sigmaaldrich.comnih.gov. This means that the incoming nitronium ion (NO2+), the active electrophile, is primarily directed to the meta position of the aromatic ring sigmaaldrich.comnih.gov. Consequently, the major product of the direct nitration of acetophenone is 3'-nitroacetophenone (B493259) (m-nitroacetophenone), with only a minor proportion of the para isomer, 4'-nitroacetophenone, being formed fishersci.casigmaaldrich.comnih.gov. The ortho isomer (2'-nitroacetophenone) is also typically formed in a minor amount sigmaaldrich.comnih.gov.

Achieving regioselective para-nitration of acetophenone without employing directing groups or specialized catalytic systems remains challenging fishersci.ca. While nitration of substituted acetophenones can lead to nitro-substituted products, such as the nitration of 4-chloroacetophenone yielding 4'-chloro-3'-nitroacetophenone, these reactions produce derivatives rather than 4'-nitroacetophenone itself through the nitration of acetophenone fishersci.caindiamart.com. Therefore, direct aromatic nitration of acetophenone is not the primary or most efficient synthetic route for obtaining 4'-nitroacetophenone.

Regioselective Nitration of Acetophenone Analogues

The nitration of acetophenone typically yields a mixture of ortho, meta, and para isomers due to the directing effects of the acetyl group. The carbonyl group (-COCH₃) is electron-withdrawing, primarily directing electrophilic substitution to the meta position. However, regioselective synthesis is crucial for obtaining 4'-nitroacetophenone specifically.

Traditional nitration methods often involve using a mixture of concentrated nitric and sulfuric acids. While this method can produce nitroacetophenones, achieving high regioselectivity for the para position (to obtain 4'-nitroacetophenone) can be challenging, often resulting in the meta isomer as the major product automate.videoorgsyn.org. For instance, the nitration of acetophenone primarily yields the meta product due to the electron-withdrawing nature of the carbonyl group automate.video. Ortho and para products are formed in minor amounts due to steric hindrance and resonance effects automate.video.

Advanced methodologies aim to control this regioselectivity. While direct regioselective nitration of acetophenone specifically to the para position is challenging with simple nitrating mixtures, alternative strategies involving modified substrates or reaction conditions can be employed to favor the desired isomer or allow for its separation and purification. For example, nitration of 4-chloroacetophenone with nitric acid in sulfuric acid yields 4′-chloro-3′-nitroacetophenone as an intermediate, indicating that substituents on the ring influence the regioselectivity of subsequent nitration .

Ultrasonically assisted nitration reactions have shown promise in achieving good yields and high regioselectivity for various aromatic compounds, including those with activating and deactivating groups scirp.org. This suggests potential for developing more regioselective nitration protocols for acetophenone analogues.

Optimization of Reaction Parameters for Derivative Formation

Optimizing reaction parameters is critical for maximizing the yield and purity of 4'-nitroacetophenone derivatives. Key parameters include temperature, reactant stoichiometric ratios, solvent choice, and catalysis.

For the synthesis of 4'-nitroacetophenone itself, one preparation method involves the oxidation of p-nitroethylbenzene with air in the presence of a cobalt stearate catalyst at elevated temperature and pressure chemicalbook.com. The reaction product is then purified through washing, neutralization, dehydration, and drying chemicalbook.com.

In the context of derivative formation, such as the hydrogenation of 4'-nitroacetophenone, optimization studies have been conducted to selectively reduce the nitro group to an amino group or the carbonyl group to an alcohol or methylene (B1212753) group acs.orgresearchgate.net. Varying catalyst type, catalyst loading, hydrogen pressure, temperature, and acid stoichiometry were explored using parallel reaction screening acs.orgresearchgate.net. This systematic approach allowed for identifying conditions favoring the formation of specific reduction products, such as 4-aminoacetophenone researchgate.net. For example, using a Pd-MgO complex supported on melaminoformaldehyde polymer resulted in the selective hydrogenation of the nitro group to yield 4-aminoacetophenone researchgate.net.

For nitration reactions of acetophenone derivatives, temperature control is crucial (e.g., 0–5°C to avoid over-nitration), as are the stoichiometric ratios of nitrating agents and the use of inert atmospheres to prevent side reactions . Post-synthesis purification methods like recrystallization are essential for achieving high purity . Solvent choice also plays a significant role; for instance, chlorobenzene (B131634) has been found to minimize side product formation compared to toluene (B28343) and xylene in some nitration processes .

Advanced Derivatization Strategies

4'-Nitroacetophenone serves as a versatile building block for synthesizing various derivatives, particularly hydrazones, semicarbazones, and thiosemicarbazones, which are of interest due to their diverse applications.

Condensation Reactions for Hydrazone and Semicarbazone Derivatives

Condensation reactions between carbonyl compounds like 4'-nitroacetophenone and nitrogen nucleophiles such as hydrazines and semicarbazide (B1199961) are fundamental methods for synthesizing hydrazone and semicarbazone derivatives.

Synthesis Protocols

The general synthesis of semicarbazones involves the reaction of an aldehyde or ketone with semicarbazide, typically in a solvent, often with acid or base catalysis numberanalytics.comsid.ir. For 4'-nitroacetophenone semicarbazone, the synthesis typically involves reacting 4'-nitroacetophenone with semicarbazide.HCl sid.ir or semicarbazide smolecule.com. A common protocol involves refluxing the reactants in a solvent mixture, such as methanol (B129727) and distilled water, often with the addition of a catalytic amount of acid, like glacial acetic acid smolecule.com.

Hydrazone synthesis follows a similar condensation mechanism, reacting a carbonyl compound with a substituted hydrazine (B178648). For example, 2-hydroxy-4-nitroacetophenone hydrazone was synthesized by the condensation reaction of 2-hydroxy-4-nitroacetophenone with hydrazine researchgate.net.

More efficient and environmentally friendly methods are being explored, including solvent-free conditions using techniques like ball-milling sid.ir. This method has been successfully applied to the synthesis of various semicarbazones from aldehydes and ketones sid.ir.

Reaction Conditions and Yield Optimization

Optimization of reaction conditions is key to achieving high yields and purity in hydrazone and semicarbazone formation. Factors influencing reaction rates and yields include pH, temperature, and the presence of catalysts numberanalytics.com. The optimal pH range for semicarbazone formation is generally between 3 and 5 numberanalytics.com. While reaction rates increase with temperature, high temperatures can lead to side reactions numberanalytics.com. Acid or base catalysts can significantly influence the reaction rate and yield numberanalytics.com.

Studies on semicarbazone formation from various carbonyl compounds have shown that ketones generally require higher temperatures or longer reaction times compared to aldehydes for complete conversion under solvent-free ball-milling conditions sid.ir. For instance, acetophenone required higher temperatures (65-90°C) and 30-45 minutes of milling for quantitative yield compared to aldehydes sid.ir.

For the synthesis of 4'-nitroacetophenone semicarbazone, refluxing in a methanol/water mixture with glacial acetic acid catalysis is a reported method smolecule.com. While specific yield data for this exact protocol from the search results is limited, optimization studies on similar condensation reactions highlight the importance of controlling temperature, solvent composition, and catalyst concentration to maximize the desired product yield.

Formation of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation of aldehydes or ketones with thiosemicarbazide (B42300). The synthesis of 4'-nitroacetophenone thiosemicarbazone derivatives has been explored, often due to their potential biological activities chemicalbook.comlookchem.com.

The reaction typically involves the condensation of 4'-nitroacetophenone with thiosemicarbazide or a substituted thiosemicarbazide. Solvents commonly used include methanol or ethanol (B145695) academicjournals.orgacademicjournals.org. Acid catalysis is generally found to be more effective than base catalysis for thiosemicarbazone formation academicjournals.org. General acid-base catalysis can also be satisfactory academicjournals.org.

Optimization studies for the synthesis of thiosemicarbazone derivatives from ketones, including 4'-nitroacetophenone, have investigated the effect of solvent and catalysis academicjournals.orgacademicjournals.org. Methanol was found to be a suitable solvent for the condensation of 4'-nitroacetophenone with 4-phenylthiosemicarbazide (B147422) academicjournals.orgacademicjournals.org. Anilinium chloride has been identified as an effective catalyst, allowing the reaction between 4'-nitroacetophenone and 4-phenylthiosemicarbazide to proceed to completion at room temperature in excellent yield within 24 hours academicjournals.orgacademicjournals.org. Even shorter reaction times (1 hour) can yield good results (92%) with this catalytic system academicjournals.org. This contrasts with methods requiring refluxing for longer periods with other acid catalysts academicjournals.org.

The structure and tautomerism of thiosemicarbazones, including the thiosemicarbazone of 4'-nitroacetophenone, have been studied using techniques like NMR and mass spectrometry scirp.org. Theoretical calculations support the higher stability of the thioketo-form (T1) among the open-chain tautomers scirp.org.

Data Table: Optimized Conditions for Thiosemicarbazone Synthesis

| Carbonyl Compound | Thiosemicarbazide Derivative | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| 4'-Nitroacetophenone | 4-Phenylthiosemicarbazide | Methanol | Anilinium chloride | Room Temperature | 24 h | Excellent | academicjournals.orgacademicjournals.org |

| 4'-Nitroacetophenone | 4-Phenylthiosemicarbazide | Methanol | Anilinium chloride | Room Temperature | 1 h | 92 | academicjournals.org |

| Various Ketones | Thiosemicarbazide | Solvent-free | None (Ball-milling) | 65-90 °C | 30-45 min | Quantitative | sid.ir |

Note: "Excellent" yield is reported qualitatively in the source academicjournals.orgacademicjournals.org. Quantitative yield for solvent-free ball-milling is reported for various ketones, not specifically 4'-nitroacetophenone sid.ir.

Detailed Research Findings:

Synthesis of Bis-Schiff's Base Derivatives

Catalytic Reaction with Hydrazone Intermediates

While direct catalytic synthesis of 4'-nitroacetophenone via hydrazone intermediates is not explicitly detailed in the search results, related reactions involving hydrazone formation and catalysis are discussed. One study describes the cyclization reaction of a 4-nitro-3',4'-dimethoxychalcone with phenylhydrazine, catalyzed by glacial acetic acid, which proceeds through a hydrazone intermediate to form a pyrazoline. uii.ac.id The mechanism involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl group of the chalcone (B49325), followed by dehydration catalyzed by acid to form the hydrazone. uii.ac.id This hydrazone then undergoes cyclization. uii.ac.id Although this is a derivative of 4'-nitroacetophenone (a chalcone synthesized from 4'-nitroacetophenone and veratraldehyde uii.ac.id), it illustrates how hydrazone intermediates can be involved in reactions catalyzed by acids in the synthesis of related nitroaromatic compounds. Another patent describes a method for synthesizing o-nitroacetophenone compounds where the carbonyl group of acetophenone is converted to a hydroxyimino (oxime) group, which can be considered a type of hydrazone intermediate. google.com This intermediate then undergoes palladium-catalyzed carbon-hydrogen bond activation and nitration. google.com

Another relevant catalytic process involves the selective reduction of 4'-nitroacetophenone to 4'-aminoacetophenone (B505616) using ruthenium catalysts supported on titanium dioxide (TiO₂). chem960.comresearchgate.netrsc.org This reaction does not directly involve hydrazone intermediates for the formation of 4'-nitroacetophenone itself, but it is a catalytic transformation of 4'-nitroacetophenone. The catalytic performance is attributed to the activation of H₂ on ruthenium nanoparticles and the interaction of nitro groups with the support surface. chem960.comresearchgate.net Different crystal phases of TiO₂ (anatase and rutile) lead to different reaction pathways and intermediate accumulation. chem960.comresearchgate.net

Spectroscopic Characterization (e.g., ¹H-NMR, ¹³C-NMR, HR-ESIMS)

Spectroscopic techniques are crucial for the characterization of 4'-nitroacetophenone. Data from ¹H-NMR and ¹³C-NMR spectroscopy are available.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 4'-nitroacetophenone in CDCl₃ shows characteristic signals. Multiplets are observed between 8.31-8.29 ppm (2H) and 8.13-8.10 ppm (2H), corresponding to the aromatic protons. A singlet is observed at 2.68 ppm (3H), corresponding to the methyl protons adjacent to the carbonyl group. rsc.org

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) | Solvent |

|---|---|---|---|---|

| 8.31-8.29 | m | 2H | Aromatic protons (ortho to NO₂) | CDCl₃ |

| 8.13-8.10 | m | 2H | Aromatic protons (ortho to C=O) | CDCl₃ |

| 2.68 | s | 3H | Methyl protons (CH₃CO) | CDCl₃ |

Note: Assignments are based on typical chemical shifts for similarly substituted acetophenones and should be confirmed with 2D NMR techniques.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of 4'-nitroacetophenone in CDCl₃ provides information about the carbon skeleton. Signals are observed at 196.3, 150.4, 141.4, 129.3, 123.9, and 27.0 ppm. rsc.org

| Chemical Shift (ppm) | Assignment (Proposed) | Solvent |

|---|---|---|

| 196.3 | Carbonyl carbon (C=O) | CDCl₃ |

| 150.4 | Aromatic carbon bearing the nitro group | CDCl₃ |

| 141.4 | Aromatic carbon bearing the acetyl group | CDCl₃ |

| 129.3 | Aromatic carbons ortho to the acetyl group | CDCl₃ |

| 123.9 | Aromatic carbons ortho to the nitro group | CDCl₃ |

| 27.0 | Methyl carbon (CH₃) | CDCl₃ |

Note: Assignments are based on typical chemical shifts for similarly substituted acetophenones and should be confirmed with 2D NMR techniques.

HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): While specific HR-ESIMS data for 4'-nitroacetophenone is not directly provided in the search results, predicted collision cross-section values for various adducts of 4'-nitroacetophenone are available, which are relevant for MS analysis. For example, the predicted collision cross-section for the [M+H]⁺ adduct is 130.4 Ų, and for the [M+Na]⁺ adduct is 138.1 Ų. uni.lu These values are calculated and can be used in conjunction with experimental HR-ESIMS data for identification and characterization.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.04987 | 130.4 |

| [M+Na]⁺ | 188.03181 | 138.1 |

| [M-H]⁻ | 164.03531 | 134.6 |

| [M+NH₄]⁺ | 183.07641 | 150.2 |

| [M+K]⁺ | 204.00575 | 133.1 |

Source: PubChemLite uni.lu

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is employed to enhance the analytical detection of various compounds, and 4'-nitroacetophenone derivatives, such as 2-bromo-4'-nitroacetophenone (B1207750) (BNAP), are utilized as derivatization reagents themselves. researchgate.netresearchgate.netnih.gov BNAP has been used to derivatize tryptophan and its metabolites for analysis by RP-UHPLC-MS/MS. researchgate.netresearchgate.netnih.gov This derivatization improves the ionization efficiency of the analytes in the electrospray ionization (ESI) source, which is beneficial for mass spectrometric detection. researchgate.netnih.gov Additionally, 2-bromo-4'-nitroacetophenone has been evaluated as an electroactive derivative-forming reagent for the detection of prostaglandins (B1171923) by liquid chromatography/electrochemistry. nih.gov

Selection and Optimization of Derivatization Reagents

The selection and optimization of derivatization reagents are critical for achieving sensitive and reliable analytical methods. 2-Bromo-4'-nitroacetophenone (BNAP) has been selected as a derivatization reagent for tryptophan metabolites due to its ability to react with specific functional groups and improve detection by MS/MS. researchgate.netresearchgate.netnih.gov The optimization of the derivatization procedure with BNAP involved parameters such as incubation time, temperature, concentration, and volume of the reagent. researchgate.netresearchgate.netnih.gov For instance, in the derivatization of tryptophan metabolites, the procedure was optimized through a multistep process. researchgate.net Similarly, 2-bromo-4'-nitroacetophenone, along with 18-crown ether-6, was used for the derivatization of bile acids prior to HPLC-UV analysis, and the extraction, derivatization, chromatographic separation, and detection parameters were fully optimized. science.govnih.gov

Mechanistic Aspects of Derivatization Catalysis

Catalysis plays a role in some derivatization reactions involving compounds structurally related to 4'-nitroacetophenone derivatives. For example, tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) has been shown to catalyze the derivatization of valproic acid using 2,4'-dibromoacetophenone (B128361) (pBPB) as a derivatization reagent. sci-hub.se This study also mentions that tetra-butyl ammonium (B1175870) hydroxide and tetraethyl ammonium hydroxide can catalyze derivatization reactions with 2-bromo-4'-nitroacetophenone, whereas tetra-butyl ammonium chloride does not show catalytic activity. sci-hub.se This indicates that the nature of the cation and the presence of a hydroxide counterion are important for the catalytic effect in these derivatization reactions of carboxylic acids with phenacyl halides. The mechanism likely involves the activation of the carboxylic acid and/or the derivatization reagent by the catalyst.

Mechanistic Investigations of Chemical Transformations Involving 4 Nitroacetophenone

Reduction Pathways

The reduction of 4'-nitroacetophenone can proceed through various pathways, targeting either the nitro group, the ketone group, or both. Achieving chemoselectivity, where only one functional group is preferentially reduced, is often a key objective in the transformation of 4'-nitroacetophenone.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amino group, yielding 4'-aminoacetophenone (B505616), is a significant transformation for synthesizing various pharmaceuticals and agrochemicals. This chemoselective reduction is often favored over the reduction of the ketone group.

Catalytic hydrogenation is a widely used method for the reduction of the nitro group in 4'-nitroacetophenone. The choice of catalyst and support plays a critical role in achieving high chemoselectivity.

Heterogeneous catalysts like ruthenium supported on titanium dioxide (Ru/TiO₂) have demonstrated excellent performance in the selective reduction of 4'-nitroacetophenone to 4'-aminoacetophenone under mild conditions, such as normal temperature and atmospheric hydrogen pressure. researchgate.netrsc.orgresearchgate.net Specifically, Ru/TiO₂(anatase) catalysts have shown high selectivity, achieving yields of 4'-aminoacetophenone up to 99.9%. researchgate.netresearchgate.net The catalytic performance is attributed to the efficient activation of hydrogen on the ruthenium nanoparticles and a strong interaction between the nitro groups and the support surface. researchgate.netresearchgate.net Differences in the crystalline structure of the TiO₂ support (anatase versus rutile) can influence the reaction pathway. On rutile supports, the shorter Ti-Ti distance can lead to the accumulation of hydroxylamine (B1172632) intermediates due to increased susceptibility to coupling reactions, whereas anatase supports favor the direct conversion to 4'-aminoacetophenone. researchgate.netresearchgate.net

Bimetallic catalysts, such as Fe₂₅Ru₇₅ nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP), have also been investigated for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives, including nitro-acetophenones. d-nb.inforsc.org Under optimized conditions (e.g., 120 °C, 50 bar H₂), the Fe₂₅Ru₇₅@SILP catalyst selectively reduces the nitro group to an amine. d-nb.info Kinetic profiling using this catalyst showed a high yield (97%) of the aniline-ketone product (4'-aminoacetophenone) within 2 hours, with minimal over-reduction of the ketone group or hydrogenation of the aromatic ring. d-nb.info The SILP support is considered important for producing small, alloyed bimetallic nanoparticles that suppress aromatic ring hydrogenation, a common side reaction with monometallic Ru catalysts. d-nb.info

Research findings highlight the influence of catalyst composition, support material, and reaction conditions on the selectivity of catalytic hydrogenation.

| Catalyst System | Support | Conditions | Primary Product | Selectivity (%) | Reference |

| Ru/TiO₂ (Anatase) | TiO₂ | 55-115 °C, 1 atm H₂ | 4'-Aminoacetophenone | >99.9 | researchgate.netresearchgate.net |

| Fe₂₅Ru₇₅@SILP | SILP | 120 °C, 50 bar H₂ | 4'-Aminoacetophenone | 97 (Yield) | d-nb.info |

| 10% Pd/C | Carbon | Hydrazine (B178648) | 4'-Aminoacetophenone | 55.3 (Yield) | scispace.com |

| Sn/HCl | N/A | Aqueous medium, reflux | 4'-Aminoacetophenone | 46.3 (Yield) | scispace.comchemistry-online.com |

| Zn/NH₄Cl | N/A | Aqueous medium | 4'-Aminoacetophenone | 25 (Yield) | scispace.com |

| Pd/C | Carbon | With acid | 4-Ethylaniline (B1216643) | 96 (Yield) | researchgate.net |

Note: Yields are reported where selectivity data was not explicitly available or as indicated in the source.

Hydrosilane-mediated reductions offer an alternative approach for the chemoselective reduction of nitroarenes. These reactions typically involve a metal catalyst and a hydrosilane as the stoichiometric reductant.

Iron(III) amine-bis(phenolate) catalysts, in combination with triethoxysilane (B36694), have been shown to effectively and chemoselectively reduce the nitro group of 4'-nitroacetophenone to the corresponding amine. rsc.orgrsc.org This method demonstrates selectivity for the aryl nitro group over other functionalities, including ketones, esters, amides, nitriles, sulfonyl, and aryl halides. rsc.org Investigations into the reaction conditions, such as solvent and the amount of silane, have been conducted to optimize both reactivity and selectivity. rsc.orgrsc.org For instance, using triethoxysilane with an iron(III) catalyst in acetonitrile (B52724) at 80 °C resulted in a high yield (91%) of 4'-aminoacetophenone. rsc.org

While hydrosilylation is commonly used for the reduction of ketones, specific catalyst systems and conditions can favor the reduction of the nitro group in the presence of a ketone. acs.org

A key challenge in the reduction of 4'-nitroacetophenone is selectively reducing the nitro group while leaving the ketone functionality untouched. Several methods have been developed to achieve this chemoselectivity.

Chemical reducing agents like tin and hydrochloric acid have been historically used for the reduction of aromatic nitro groups to amines and are known not to reduce carbonyl groups under typical conditions. scispace.comchemistry-online.comnormalesup.org This allows for the preferential reduction of the nitro group in 4'-nitroacetophenone. Similarly, the combination of zinc and ammonium (B1175870) chloride in aqueous medium can also achieve this selective nitro reduction. scispace.com

Catalytic hydrogenation conditions can be tuned to favor nitro reduction. For example, while some palladium catalysts (e.g., Pd/C) can lead to significant reduction of the carbonyl bond, other catalysts like Pb-Pd/CaCO₃ have been reported to afford 4'-aminoacetophenone with good yield, indicating a preference for nitro group reduction. researchgate.net The choice of catalyst, support, and reaction parameters like temperature, pressure, and the presence of additives can significantly influence the chemoselectivity. researchgate.netacs.orgacs.org

Hydrosilane reductions catalyzed by specific iron complexes also exhibit a preference for reducing the nitro group over the ketone, demonstrating the ability to achieve this selectivity with non-hydrogen gas methods. rsc.org

Electrochemical Reduction Mechanisms

Electrochemical reduction involves the transfer of electrons from an electrode to the substrate molecule. For nitro compounds, electrochemical reduction typically proceeds through a series of steps involving single electron transfers and protonation steps, ultimately leading to the formation of the corresponding amine. The mechanism can be complex and is influenced by factors such as electrode material, solvent, electrolyte, and applied potential. While general electrochemical reduction mechanisms for nitroarenes are well-established, specific detailed mechanistic studies focusing solely on the electrochemical reduction of 4'-nitroacetophenone were not prominently detailed in the provided search results. However, electrochemical reactions generally involve initial electron transfer to the reducible functional group, forming radical anions or other intermediates that undergo further reduction or chemical reactions. researchgate.net

Photochemical Reduction Phenomena

Photochemical reduction utilizes light energy to drive the reduction process, often in the presence of a photocatalyst or a photosensitizer. For nitro compounds, photochemical reduction can lead to the formation of various products, including nitroso compounds, hydroxylamines, and amines.

Titanium dioxide (TiO₂) has been explored as a photocatalyst for the reduction of nitro compounds, including nitroacetophenone derivatives. vapourtec.com Photochemical hydrogenation of 3-nitroacetophenone to 3-aminoacetophenone using a TiO₂ photocatalyst has been reported as a green and efficient method. vapourtec.com

A mild, transition-metal- and photosensitizer-free photoredox system based on the combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) has been developed for the selective reduction of nitroarenes under blue LED irradiation. organic-chemistry.org This system tolerates various reducible functional groups, including ketones, and utilizes phenylsilane (B129415) as the hydrogen donor. organic-chemistry.org Mechanistic studies suggest the involvement of a photoinduced electron-donor-acceptor (EDA) complex formation between the nitroarene, NaI, and PPh₃. organic-chemistry.org

Photochemical reactions involving 4'-nitroacetophenone have also been investigated in the context of inclusion complexes, such as with β-cyclodextrin, influencing the reaction pathways observed under irradiation. grafiati.com

| System | Conditions | Outcome | Reference |

| TiO₂ Photocatalysis | Light irradiation | Reduction of nitro group | vapourtec.com |

| NaI/PPh₃ with PhSiH₃ | Blue LED, 60 °C | Selective nitro reduction to aniline | organic-chemistry.org |

| β-Cyclodextrin Inclusion | Photochemical reaction | Influences reaction pathways under light | grafiati.com |

Excited State Reactivity (e.g., Triplet State)

Aromatic nitro compounds can undergo reactions via their excited triplet states. nih.gov Studies on related nitrophenols suggest that while excited state proton transfer can be very rapid, a small population may remain in a triplet state. uci.edu The energies of triplet states (T1, T2, T3) in some nitrophenols are lower than typical C-H bond energies, potentially limiting certain hydrogen abstraction processes, although energy barriers also play a role. uci.edu The efficiency of populating triplet states can be influenced by factors such as the excitation wavelength and the presence of processes like excited state proton transfer. uci.edu Electron-donating substituents can increase the energy of the ³nπ* level, while electron-withdrawing substituents can decrease it. acs.org The nitro group itself can influence the triplet state through inductive and resonance effects. youtube.compearson.com

Formation of Azoxybenzene (B3421426) and Azobenzene (B91143) Compounds

The photolysis of 4'-nitroacetophenone has been shown to produce 4,4'-diacetylazoxybenzene as a major product, particularly in solvents like propan-2-ol. researchgate.netresearchgate.netrsc.org This suggests that under specific photochemical conditions, the nitro group can undergo reductive coupling reactions. The formation of azoxybenzene and azobenzene derivatives from aromatic nitro compounds often involves reductive pathways. In some cases, these reactions may proceed through intermediates such as nitrosobenzene (B162901) radical anions, which can undergo dimerization. clockss.org The reduction of nitro compounds to azoxy and azo compounds can be achieved using various reducing agents and catalytic systems. For instance, iron-promoted reductive coupling of aromatic nitro compounds has been reported to yield azobenzene derivatives. conicet.gov.ar

Data on the formation of 4,4'-diacetylazoxybenzene from the photolysis of 4'-nitroacetophenone in propan-2-ol indicates a notable yield:

| Reactant | Conditions | Major Product | Yield (%) |

| 4'-Nitroacetophenone | Photolysis in propan-2-ol (Hanovia 450-W lamp, Kimax-filtered, 12h) researchgate.net | 4,4'-Diacetylazoxybenzene | 31 researchgate.net |

Further reduction of azoxybenzene can lead to the formation of azobenzene. conicet.gov.ar The interconversion between azoxy and azo compounds can also be achieved through oxidation or hydrogenation reactions. researchgate.net

Photocatalytic Systems (e.g., Titanium Dioxide in Microflow Reactors)

Photocatalysis, particularly using titanium dioxide (TiO2), has emerged as a promising approach for the degradation of organic pollutants, including nitrophenols. frontiersin.orgnih.gov While studies specifically on the photocatalytic transformation of 4'-nitroacetophenone using TiO2 in microflow reactors are not extensively detailed in the provided context, the principles of such systems can be inferred from related research.

TiO2 is a widely used photocatalyst due to its stability, low cost, and favorable band structure, although its activity is primarily in the UV range due to its wide bandgap. frontiersin.orgnih.govpreprints.org Modifications such as doping (e.g., with carbon and nitrogen) can extend its activity into the visible light spectrum. frontiersin.org Photocatalytic reactions typically involve the generation of electron-hole pairs upon irradiation, which then participate in redox reactions with adsorbed species. nih.gov

Microflow reactors offer advantages such as improved mass transfer, better control over reaction parameters, and enhanced safety, making them suitable for photocatalytic processes. Research on the photocatalytic conversion of 4-nitroacetanilide derivatives using Pt/TiO2 nanocomposites in continuous flow reactors has shown high yields of corresponding sulfamic acid derivatives within short reaction times. researchgate.net This suggests that similar photocatalytic systems in flow reactors could be effective for transforming 4'-nitroacetophenone.

Data from a related study on the photocatalytic conversion of 4-nitroacetanilide derivatives using Pt/TiO2 nanocomposites in a continuous flow reactor highlights the potential efficiency of such systems:

| Starting Material | Photocatalyst | Reactor Type | Reaction Time | Isolated Yield (%) |

| 4-nitroacetanilide derivatives | Pt/TiO2 NCs researchgate.net | Continuous Flow researchgate.net | 60 seconds researchgate.net | 93–99 researchgate.net |

Aromatic Substitution Reactions

4'-Nitroacetophenone can participate in aromatic substitution reactions, with the existing substituents influencing the regioselectivity.

Electrophilic Aromatic Substitution: Directing Effects of the Nitro Group

Electrophilic Aromatic Substitution (EAS) on substituted benzene (B151609) rings is governed by the electronic properties of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group. youtube.compearson.com This electron-withdrawing effect occurs through both resonance and induction, deactivating the aromatic ring towards electrophilic attack. youtube.compearson.com Furthermore, the nitro group is a meta-director. youtube.compearson.com In the nitration of acetophenone, the acetyl group (-COCH3) is also an electron-withdrawing and meta-directing group. automate.video Therefore, in electrophilic substitution reactions of 4'-nitroacetophenone, the nitro group at the para position will strongly influence the position of incoming electrophiles. While the provided information primarily discusses the directing effects in nitrobenzene (B124822) and acetophenone, the principles apply to 4'-nitroacetophenone. The presence of the nitro group at the para position to the acetyl group would be expected to deactivate the ring significantly towards EAS and direct incoming electrophiles meta to the nitro group (which is ortho to the acetyl group).

Nucleophilic Substitution Reactions: Influence of Electron-Withdrawing Groups

Nucleophilic Aromatic Substitution (NAS) typically occurs on electron-poor aromatic rings. masterorganicchemistry.com Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by stabilizing the transient negative charge in the Meisenheimer complex intermediate. masterorganicchemistry.comvaia.com The nitro group is a powerful electron-withdrawing group and significantly enhances the reactivity of aromatic rings towards NAS. masterorganicchemistry.com The position of the EWG relative to the leaving group is crucial, with ortho and para positions generally leading to faster reactions compared to meta positions. masterorganicchemistry.com While 4'-nitroacetophenone does not have a readily displaceable leaving group on the ring for typical SNAr reactions, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. This electron deficiency can facilitate other types of nucleophilic attack or reactions involving nucleophilic intermediates elsewhere in the molecule. For example, studies on related nitroacetophenone derivatives with leaving groups (like halogens) demonstrate that the nitro group activates the ring for nucleophilic substitution. sigmaaldrich.com

Hydrolysis Mechanisms and Kinetics

Information specifically on the hydrolysis mechanisms and kinetics of 4'-nitroacetophenone is limited in the provided context. However, general principles of hydrolysis for related compounds can offer insights.

Hydrolysis reactions involve the cleavage of a bond through the addition of water. The susceptibility of a functional group to hydrolysis depends on its chemical structure and the reaction conditions (e.g., pH, temperature, presence of catalysts). Acetophenone derivatives can undergo hydrolysis of the acetyl group under certain conditions, although this is less common than reactions involving the aromatic ring or other substituents.

Related studies discuss the acid-catalyzed hydrolysis of methyl-α-methylene-4-nitrobenzyl ether, which yields 4-nitroacetophenone. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a carbocation intermediate, which is then hydrated. This highlights that hydrolysis can be a method for synthesizing 4'-nitroacetophenone under specific conditions.

While detailed kinetic data for the hydrolysis of 4'-nitroacetophenone itself is not available in the provided snippets, kinetic studies on the hydrolysis of other nitrophenyl derivatives, such as 4-nitrophenyl acetate (B1210297), catalyzed by enzymes like alpha-chymotrypsin, demonstrate the complexity of hydrolysis kinetics and the influence of factors like surfactant concentration. nih.gov The kinetics of hydrolysis can be affected by the electronic nature of substituents on the aromatic ring.

Further research would be needed to elucidate the specific mechanisms and kinetics of hydrolysis reactions involving 4'-nitroacetophenone under various conditions.

Reactivity of the Carbonyl Group in Conjugate Reactions

The reactivity of carbonyl compounds is fundamentally influenced by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. These reactions typically fall into two main categories: 1,2-nucleophilic addition and conjugate (1,4-nucleophilic) addition. 1,2-addition involves direct attack of a nucleophile on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate libretexts.orgksu.edu.samasterorganicchemistry.comlibretexts.org. Conjugate addition, on the other hand, is characteristic of α,β-unsaturated carbonyl compounds, where a nucleophile attacks the β-carbon of the conjugated system, with the charge being delocalized to the carbonyl oxygen, followed by protonation studyraid.comlibretexts.orgchemistrysteps.comlibretexts.org.

4'-Nitroacetophenone is a substituted acetophenone, featuring a carbonyl group directly attached to a phenyl ring, which in turn bears a nitro group at the para (4') position. The structure of 4'-Nitroacetophenone is such that the carbonyl group is conjugated with the pi system of the phenyl ring. However, it lacks the α,β-unsaturated alkene moiety directly adjacent to the carbonyl that is typically required for classical 1,4-conjugate addition to the carbon-carbon double bond ksu.edu.sastudyraid.comlibretexts.org.

The presence of the strongly electron-withdrawing nitro group on the phenyl ring significantly impacts the electronic distribution within the molecule libretexts.orgvaia.comguidechem.com. This electron-withdrawing effect is transmitted through the conjugated pi system of the phenyl ring to the carbonyl group studyraid.comrsc.org. This inductive and resonance withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack libretexts.orgmasterorganicchemistry.comrsc.orgcommonorganicchemistry.com.

Consequently, the primary mode of nucleophilic attack on the carbonyl group of 4'-Nitroacetophenone is 1,2-nucleophilic addition, rather than 1,4-conjugate addition to an α,β-unsaturated system. The enhanced electrophilicity of the carbonyl carbon due to the nitro group facilitates these 1,2-addition reactions. For instance, the reduction of the carbonyl group in nitroacetophenones by hydride reducing agents like sodium borohydride (B1222165) proceeds via a nucleophilic addition mechanism to the carbonyl carbon masterorganicchemistry.comguidechem.com.

Detailed research findings on the reactivity of 4'-nitroacetophenone's carbonyl group specifically in conjugate addition reactions (in the classical sense of 1,4-addition to an α,β-unsaturated system) are not prominently documented in the provided search results, as the structural prerequisite for this type of reaction is absent in the molecule's direct carbonyl environment. The conjugation present involves the phenyl ring, and while this influences the carbonyl's electrophilicity, it does not create a β-carbon in a vinyl group for 1,4-addition to occur at that site.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Versatile Building Block for Complex Organic Molecules

4'-Nitroacetophenone is a crucial intermediate in the synthesis of a wide range of organic compounds. solubilityofthings.comruifuchemical.commedchemexpress.com Its chemical structure, featuring both a nitro group and a ketone, allows for diverse chemical transformations. The nitro group can be selectively reduced to an amino group, facilitating further reactions. This reactivity makes it valuable in the creation of more complex structures. solubilityofthings.com For instance, it is used as a reagent in the synthesis of 4-Nitroacetophenone thiosemicarbazone derivatives, which have shown potential anti-trypanosomal activity in vitro. chemicalbook.comchemicalbook.comchemicalbook.com It is also employed in the synthesis of (R)-(4-Nitrophenyl)oxirane and (S)-(4-Nitrophenyl)oxirane. chemicalbook.comchemicalbook.comchemicalbook.com The compound's ability to participate in reactions such as nucleophilic substitution and alkylation further highlights its versatility in constructing various organic scaffolds. smolecule.com

Precursor in Pharmaceutical Synthesis

The utility of 4'-Nitroacetophenone extends significantly into the pharmaceutical industry, where it acts as a vital precursor for the synthesis of several important drugs. ruifuchemical.commedchemexpress.comnih.govwikipedia.orgfishersci.camedchemexpress.com

Synthesis of Broad-Spectrum Antibiotics (e.g., Chloramphenicol (B1208), Synthomycin)

4'-Nitroacetophenone is a key raw material in the manufacture of the broad-spectrum antibiotics Chloramphenicol and Synthomycin. chemicalbook.comchemicalbook.comruifuchemical.commedchemexpress.comchemicalbook.comunilongmaterial.commedchemexpress.com One synthetic route to Chloramphenicol involves using 4'-Nitroacetophenone as a starting material, followed by bromination to α-bromo-4-nitroacetophenone, and subsequent side-chain buildup. chemicalbook.comchemicalbook.comchemicalbook.com The addition compound of α-bromo-4-nitroacetophenone and hexamethylenetetramine is also an intermediate in Chloramphenicol preparation. google.com

Production of Bronchodilators (e.g., Clenbuterol)

α-Bromo-4-nitroacetophenone, derived from 4'-Nitroacetophenone, is a key precursor in the synthesis of the bronchodilator Clenbuterol. chemicalbook.comchemicalbook.comchemicalbook.com Clenbuterol is a sympathomimetic amine used to ease breathing in individuals with chronic respiratory disorders like asthma. wikipedia.orgpharmakb.comontosight.ai The synthesis of Clenbuterol can be achieved in multiple steps starting from 4-nitroacetophenone. chegg.com

Development of Neuroprotective Agents

Derivatives of 4'-Nitroacetophenone have demonstrated potential in the development of neuroprotective agents. Research involving nitro-substituted chalcones, which can be synthesized using 4'-Nitroacetophenone, has explored their anti-inflammatory activity and potential role as neuroprotective agents against neuronal degeneration. researchgate.net

Pathways to Other Biologically Active Scaffolds

Beyond the specific examples mentioned, 4'-Nitroacetophenone serves as a starting point for synthesizing various other biologically active compounds. Its reactivity allows for the introduction of different functional groups and the construction of diverse molecular scaffolds with potential therapeutic applications. For example, it is used in the synthesis of nitro-containing substituted chalcones, which have been screened for antibacterial activities. rasayanjournal.co.in

Intermediate in Agrochemical Production

4'-Nitroacetophenone also plays a role as an intermediate in the production of agrochemicals, including pesticides and herbicides. solubilityofthings.comruifuchemical.comfishersci.caottokemi.comfishersci.fifishersci.comthermofisher.kr Its integration into agricultural chemical formulations highlights its significance beyond the pharmaceutical realm.

Research in Radiosensitization

Research has explored the use of 4'-nitroacetophenone (PNAP) as a radiosensitizer, a compound that increases the sensitivity of cells to radiation. researcher.lifetandfonline.com Radiosensitizers are of particular interest in cancer therapy, where they can potentially enhance the effectiveness of radiotherapy, especially in hypoxic (low-oxygen) tumor cells which are often more resistant to radiation. nih.govusp.br The identification of 4'-nitroacetophenone as a radiosensitizer was considered a significant step in the development of chemical radiosensitizers selective for hypoxic cells. nih.govusp.br

Quantum Chemical Correlation with Electron Affinity

The radiosensitizing ability of nitroaromatic compounds, including 4'-nitroacetophenone, is often correlated with their electron affinity. nih.govnih.gov Electron-affinic compounds are believed to enhance radiosensitization by mimicking oxygen, which is a potent radiosensitizer. tandfonline.com The mechanism involves the capture of electrons produced by radiation, which can prevent the repair of radiation-induced damage in biological molecules. nih.govtandfonline.comnih.gov

Quantum mechanical approaches have been employed to compute the electron affinity of various nitroaromatic and nitroheterocyclic radiosensitizers, including p-nitroacetophenone. nih.gov Studies have shown a correlation between the theoretical electron affinity values and the radiosensitization efficiencies, particularly for compounds where the pi-electron system is primarily localized on the aromatic ring. nih.gov While a good correlation has been observed for some classes of compounds like nitroimidazoles, the relationship can be more complex for molecules where the pi-electron system extends into side chains. nih.gov

Impact on Radiation Sensitivity in Cellular and Microbial Models

Studies have investigated the impact of 4'-nitroacetophenone on the radiation sensitivity of various biological models, including bacteria and mammalian cells. researcher.lifetandfonline.comnih.gov Research using anoxic suspensions of Serratia marcescens, Micrococcus radiodurans, and Chinese hamster cells (V79-379A line) demonstrated that 4'-nitroacetophenone can induce radiosensitization under hypoxic conditions. researcher.life

In Chinese hamster cells, PNAP was found to selectively sensitize hypoxic cells, with a maximum dose-modifying factor (DMF) of approximately 1.50 at concentrations of 400 µM and greater in complete medium. tandfonline.com In contrast, the DMF for cells saturated with air was significantly higher, between 2.75 and 3.05, indicating the prominent radiosensitizing effect of oxygen. tandfonline.com Studies on synchronously-growing Chinese hamster cells showed that hypoxic cells irradiated in the presence of PNAP were sensitized across all phases of the cell cycle, with a slightly greater effectiveness observed for S-phase cells. tandfonline.com This differential sensitization led to a reduction in the cyclic variation of cell sensitivity compared to cells irradiated in air or nitrogen. tandfonline.com

Investigations have also explored the radiosensitizing effects of PNAP on bacterial spores, such as Bacillus megaterium. nih.gov Studies have shown additive sensitization of bacterial spores by oxygen and this compound. nih.gov Furthermore, research using pulse radiolysis techniques has examined the reactions of the 2'-deoxyadenosine (B1664071) electron adduct in aqueous solutions in the presence of this compound, providing insights into the molecular mechanisms of radiosensitization, including electron transfer processes. nih.govsigmaaldrich.com

Biological Activities and Biochemical Interaction Studies

Exploration of Antioxidant Properties in 4'-Nitroacetophenone and its Derivatives

Recent studies have highlighted the antioxidant properties of 4'-Nitroacetophenone (4-NAP) and its derivatives. Research involving the model organism Caenorhabditis elegans has demonstrated that certain derivatives can significantly enhance the organism's resistance to oxidative stress.

Investigation of Underlying Molecular Mechanisms

The antioxidant effects observed in studies with C. elegans appear to be linked to the modulation of the insulin (B600854) signaling pathway. Specifically, the mechanism is suggested to involve the regulation of genes such as daf-16, which plays a crucial role in longevity and stress response in C. elegans. plos.orguniprot.org Studies using daf-16 mutant strains have further supported the dependency of the antioxidant effect on this pathway. macrothink.org The DAF-16/FOXO transcription factor is a key component of the insulin/IGF-1 signaling (IIS) pathway, conserved from C. elegans to mammals, and is involved in regulating genes related to metabolism, stress resistance, and lifespan. plos.orguniprot.orgaging-us.com Reduced IIS leads to the nuclear localization and activation of DAF-16. plos.orgaging-us.com

Longevity Studies in Model Organisms

Research has indicated that derivatives of 4'-Nitroacetophenone can extend the lifespan of Caenorhabditis elegans. macrothink.orgnih.gov For instance, 2-bromo-4'-nitroacetophenone (B1207750) has been shown to effectively extend the lifespan of C. elegans. nih.gov Studies investigating the effect of 2-bromo-4'-nitroacetophenone on C. elegans lifespan at different concentrations (1 µg/ml, 5 µg/ml, and 10 µg/ml) have shown concentration-dependent effects. researchgate.net Significant lifespan extension was observed at concentrations of 1 µg/ml and 5 µg/ml compared to untreated animals. researchgate.net The antioxidant effect and lifespan extension appear to be dependent on the insulin pathway. macrothink.org

Enzyme Inhibition Research

4'-Nitroacetophenone and its derivatives have also been investigated for their ability to inhibit various enzymes. Notably, research has focused on their inhibitory activity against alpha-glucosidase, an enzyme relevant in the management of metabolic disorders such as diabetes. nih.gov Additionally, 2-bromo-4'-nitroacetophenone has been identified as an inhibitor of epoxide hydrolases, enzymes involved in the metabolism and detoxification of epoxides. smolecule.com

Alpha-Glucosidase Inhibition and Relevance in Metabolic Disorders

Inhibition of alpha-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus by slowing down the digestion and absorption of carbohydrates, thereby controlling postprandial blood glucose levels. nih.govfrontiersin.orgbrieflands.com Studies have synthesized and evaluated the alpha-glucosidase inhibitory activities of various bis-Schiff's base derivatives of 4'-Nitroacetophenone. nih.gov These compounds have shown significant inhibitory potential against alpha-glucosidase, with some derivatives exhibiting higher potency than the standard inhibitor acarbose. nih.govresearchgate.net

Structure-Activity Relationship (SAR) analysis of 4'-Nitroacetophenone derivatives has been conducted to understand how structural modifications influence their alpha-glucosidase inhibitory activity. nih.govresearchgate.net Studies on bis-Schiff's base derivatives of 4'-nitroacetophenone have discussed SAR by analyzing the effect of substituents on the benzene (B151609) ring. researchgate.net The position and nature of these substituents play a role in the observed inhibitory potency. researchgate.net For example, specific bis-Schiff's base derivatives have demonstrated varying degrees of inhibition, indicating a relationship between their chemical structure and their ability to inhibit the enzyme. nih.govresearchgate.net

Epoxide Hydrolase Inhibition

Studies have indicated that 2-bromo-4'-nitroacetophenone, a derivative of 4'-nitroacetophenone, acts as an inhibitor of epoxide hydrolase. Epoxide hydrolases are enzymes that play a crucial role in the metabolism of epoxides, converting them into less reactive dihydrodiols. Research involving purified dog liver microsomal epoxide hydrolase demonstrated that 2-bromo-4'-nitroacetophenone suppressed the activity of this enzyme in vitro. nih.govjst.go.jp However, the inhibitory effect appears to be specific, as 2-bromo-4'-nitroacetophenone was found not to inhibit the activity of limonene-1,2-epoxide (B132270) hydrolase isolated from Rhodococcus erythropolis. nih.gov This suggests that the inhibitory potential of 4'-nitroacetophenone derivatives on epoxide hydrolases may depend on the specific enzyme and its source.

Interactions with Cytochrome P-450 Enzymes: Inactivation and Alkylation Mechanisms

4'-Nitroacetophenone derivatives, particularly 2-bromo-4'-nitroacetophenone (BrNAP), have been shown to interact with cytochrome P-450 enzymes, leading to their inactivation through alkylation. Cytochrome P-450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. mdpi.com BrNAP acts as an alkylating agent that binds covalently to cytochrome P-450 enzymes. nih.govnih.gov

Studies on rat liver microsomal cytochrome P-450c have revealed that BrNAP substantially inhibits its catalytic activity. nih.govnih.gov The mechanism of inactivation involves the alkylation of specific cysteine residues, primarily Cys-292 and, to a lesser extent, Cys-160. nih.govnih.gov This covalent modification leads to an uncoupling of the enzyme's catalytic cycle. nih.gov Normally, the cytochrome P-450 cycle involves the utilization of NADPH and oxygen for substrate metabolism. However, alkylation by BrNAP disrupts this process, resulting in a marked stimulation of anaerobic reduction of cytochrome P-450c and an increased rate of oxygen consumption uncoupled from product formation under aerobic conditions. nih.gov This uncoupling leads to the rapid reduction of molecular oxygen and the generation of reactive oxygen species, such as hydrogen peroxide and superoxide (B77818) anion. nih.gov

Despite the significant inactivation observed for cytochrome P-450c, BrNAP exhibited specificity, causing little or no increase in hydrogen peroxide formation with nine other rat liver microsomal cytochrome P-450 isozymes. nih.gov The alkylation with BrNAP did not completely abolish the catalytic activity of cytochrome P-450c, with 5-20% of the activity remaining depending on the substrate. nih.gov

Cytotoxicity and Anticancer Research

Investigations into the cytotoxic potential of 4'-nitroacetophenone have primarily focused on its derivatives, which have shown promise in anticancer research.

In vitro Assessment of Cytotoxic Potential

Several studies have evaluated the cytotoxic effects of 4'-nitroacetophenone derivatives against various cancer cell lines using in vitro assays such as the MTT assay. nih.govresearchgate.netresearcher.lifenih.gov Chalcone-based 4'-nitroacetophenone derivatives have demonstrated cytotoxicity against a panel of cancer cell lines, including H1299 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and K562 (leukemia). researcher.lifenih.gov

Data from research on chalcone-based 4'-nitroacetophenone derivatives highlights their varying degrees of cytotoxic potency across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of this potency.

| Compound | H1299 IC50 (μM) | MCF-7 IC50 (μM) | HepG2 IC50 (μM) | K562 IC50 (μM) |

| NCH-2 | 4.5 | 4.3 | 2.7 | 4.9 |

| NCH-4 | 11.4 | 15.7 | 4.1 | 19.7 |

| NCH-5 | - | - | 3.8 | - |

| NCH-6 | - | - | 3.5 | - |

| NCH-8 | - | - | 3.1 | - |

| NCH-10 | - | - | 2.9 | - |

| Note: Data for NCH-5, NCH-6, NCH-8, and NCH-10 against H1299, MCF-7, and K562 were not explicitly available in the provided snippets but their IC50s against HepG2 were reported within the 2.7-4.1 μM range for potent compounds. researcher.lifenih.gov |

Another derivative, 4-nitroacetophenone thiosemicarbazone (4-NAPTSc), was evaluated for its cytotoxicity against the A549 lung cancer cell line, showing an IC50 of 2.93 μg/mL. nih.govresearchgate.net These findings suggest that modifications to the 4'-nitroacetophenone structure can yield compounds with significant in vitro cytotoxic activity against various cancer cells.

Molecular Docking Studies with Oncological Target Proteins (e.g., VEGFR)

Molecular docking studies have been employed to understand the potential mechanisms by which 4'-nitroacetophenone derivatives exert their cytotoxic effects by investigating their interactions with key oncological target proteins. Proteins such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Polo-like kinase-1 (PLK1) are often dysregulated in cancer and represent potential therapeutic targets. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Molecular docking simulations involving chalcone-based 4'-nitroacetophenone derivatives and the EGFR kinase domain have indicated favorable binding interactions. nih.gov Similarly, docking studies with 4-nitroacetophenone thiosemicarbazone (4-NAPTSc) and EGFR, PLK1, and VEGFR have shown that the compound binds with amino acid residues in the targeted proteins. nih.govresearchgate.net These in silico studies provide insights into the potential molecular targets and binding modes of these derivatives, supporting their investigation as potential anticancer agents. VEGFR-2, in particular, is a key mediator of angiogenesis and a relevant target in cancer therapy, and docking studies with related compounds have explored interactions within its binding site. mdpi.comresearchgate.netnih.gov

Diverse Biochemical Interactions and Their Mechanisms

Beyond the interactions with epoxide hydrolases and cytochrome P-450 enzymes, 4'-nitroacetophenone derivatives have been implicated in other biochemical interactions. For instance, 2-bromo-4'-nitroacetophenone has been reported to inhibit histidine decarboxylase and fatty acid oxidation. biosynth.com Additionally, 4-nitroacetophenone-derived thiosemicarbazones have shown anti-trypanosomal activity. acs.org

Protein Modification and Elucidation of Enzyme Action